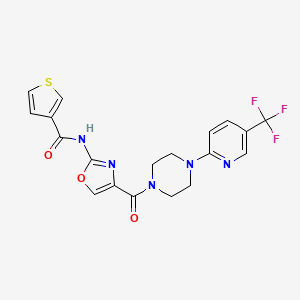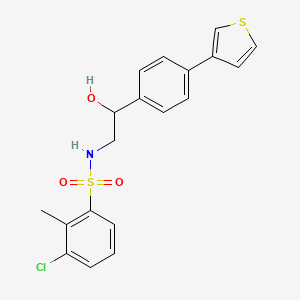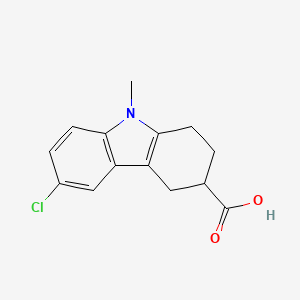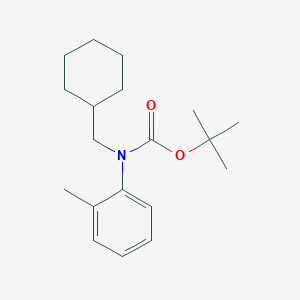
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate, also known as CXM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CXM is a carbamate derivative that has been synthesized using various methods, and its unique chemical structure allows it to interact with biological systems in a specific manner.
作用機序
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate exerts its effects by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. This compound also modulates the activity of immune cells by binding to specific receptors on the cell surface.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including improved cognitive function, modulation of immune cell activity, and increased levels of acetylcholine in the brain. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate in lab experiments is its specificity for acetylcholinesterase, which allows for precise modulation of acetylcholine levels in the brain. However, one limitation of using this compound is its potential toxicity, as high doses of this compound have been shown to be toxic to cells in vitro.
将来の方向性
There are several future directions for research on Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate, including its potential use as a therapeutic agent for cognitive disorders such as Alzheimer's disease. This compound may also have applications in the treatment of autoimmune disorders, as it has been shown to modulate immune cell activity. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
合成法
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate can be synthesized using various methods, including the reaction of tert-butyl N-(2-methylphenyl)carbamate with cyclohexylmethylamine in the presence of a catalyst. Another method involves the reaction of tert-butyl N-(2-methylphenyl)carbamate with cyclohexylmethylamine hydrochloride in the presence of a base. Both methods result in the formation of this compound, which can be purified using column chromatography.
科学的研究の応用
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has been used in various scientific research applications, including as a tool for studying the function of the nervous system. This compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function. This compound has also been used in studies of the immune system, as it has been shown to modulate the activity of immune cells.
特性
IUPAC Name |
tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15-10-8-9-13-17(15)20(18(21)22-19(2,3)4)14-16-11-6-5-7-12-16/h8-10,13,16H,5-7,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDSGZWCGPEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2CCCCC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)
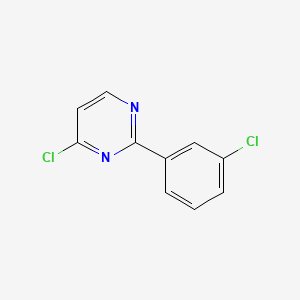
![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)
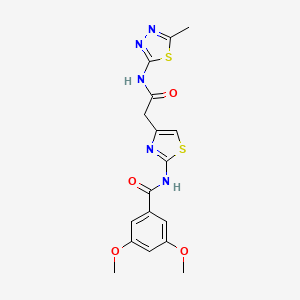
![N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2810731.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2810735.png)

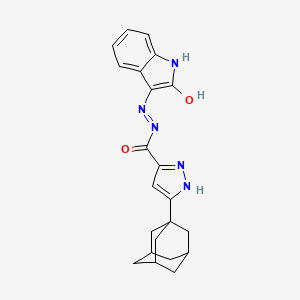
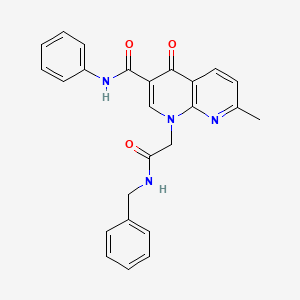
![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2810743.png)
